2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Description
Historical Context of Boronate Ester Development
The development of boronate esters traces its origins to the pioneering work of Edward Frankland in 1860, who first reported the preparation and isolation of a boronic acid. Frankland's methodology involved treating diethylzinc with triethylborate to produce triethylborane, which upon slow oxidation in ambient air eventually provided ethylboronic acid. This seminal work established the foundation for what would become a crucial class of synthetic intermediates in organic chemistry.
The evolution from simple boronic acids to sophisticated boronate esters represents a significant advancement in synthetic methodology. Herbert C. Brown's Nobel Prize-winning research in the 1950s and 1960s revolutionized the field through his discoveries of hydroboration reactions, wherein boron and hydrogen add to multiple bonds in unsaturated organic molecules. Brown's work at Purdue University opened entirely new avenues in both academic and industrial chemistry, with his students including future Nobel laureates Ei-ichi Negishi and Akira Suzuki, who further developed cross-coupling methodologies that rely heavily on boronic acid derivatives.
The development of pinacol boronate esters, the structural class to which 2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-dioxaborolane belongs, emerged as a solution to the handling difficulties associated with free boronic acids. These compounds exhibit superior stability compared to their parent boronic acids while maintaining the essential reactivity patterns required for synthetic transformations. The synthesis of boronate esters through reactions with Grignard reagents represents a particularly efficient approach, with aryl, vinyl, benzyl, and allylic halides converting to corresponding boronate esters in excellent yields.
Modern synthetic approaches to boronate esters have expanded to include environmentally friendly methodologies. The reaction of freshly prepared Grignard reagents with pinacolborane in tetrahydrofuran at 25 degrees Celsius affords various boronate esters in excellent isolated yields. This methodology avoids the use of low temperatures and toxic transition metal catalysts, representing a significant improvement over earlier synthetic protocols.
Significance of Methoxymethoxy Substituents in Organoboron Chemistry
The methoxymethoxy functional group represents a crucial protective group in organic synthesis, characterized by the formula ROCH2OCH3. This protecting group is typically derived from chloromethyl methyl ether and finds extensive application in protecting alcohols during synthetic sequences. The incorporation of methoxymethoxy substituents into organoboron compounds such as 2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-dioxaborolane provides enhanced synthetic flexibility by allowing selective deprotection under mild conditions.
The methoxymethoxy protecting group offers several advantages in synthetic chemistry. Installation typically involves deprotonation of the alcohol to be protected using a non-nucleophilic base such as N,N-diisopropylethylamine in dichloromethane, followed by addition of the chloromethyl reagent. This methodology provides efficient protection under mild conditions, crucial for maintaining the integrity of sensitive boronate ester functionalities.
Deprotection of methoxymethoxy groups can be achieved using a range of Lewis and Bronsted acids. This flexibility allows for selective removal of the protecting group without affecting the boronate ester functionality, enabling the synthesis of complex molecules with multiple functional groups. The compatibility of methoxymethoxy protection with boronate ester chemistry represents a significant advancement in synthetic methodology.
The strategic incorporation of methoxymethoxy substituents in organoboron compounds also influences the electronic properties of the aromatic system. The electron-donating nature of the methoxymethoxy group can modulate the reactivity of the boronate ester in cross-coupling reactions, potentially affecting reaction rates and selectivities. This electronic tuning capability makes compounds like 2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-dioxaborolane valuable tools for synthetic chemists requiring precise control over reaction parameters.
Position within the Dioxaborolane Structural Family
Dioxaborolanes constitute a specific class of organoboron compounds characterized as five-membered saturated heterocycles containing two carbon atoms, one boron atom, and two oxygen atoms. These compounds represent cyclic boronic esters that exhibit enhanced stability compared to their acyclic counterparts, making them particularly valuable in synthetic applications where air stability and ease of handling are paramount.
The structural framework of 2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-dioxaborolane specifically belongs to the pinacol boronate ester family, where the dioxaborolane ring is formed through condensation of the boronic acid with pinacol. This structural motif has become the dominant boronic acid surrogate in organic synthesis due to its exceptional stability and compatibility with a wide range of reaction conditions.
| Structural Feature | Characteristic | Synthetic Advantage |
|---|---|---|
| Five-membered dioxaborolane ring | Enhanced stability | Air-stable handling |
| Tetramethyl substitution | Steric protection | Reduced hydrolysis |
| Aromatic substitution | Electronic tuning | Reactivity modulation |
| Methoxymethoxy protection | Orthogonal functionality | Selective deprotection |
The positioning of 2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-dioxaborolane within the broader dioxaborolane family reflects the evolution toward multifunctional synthetic intermediates. While simple pinacol boronates provide basic cross-coupling capabilities, the incorporation of protected functionality enables more complex synthetic sequences. The compound represents a convergence of protective group chemistry and organoboron methodology, allowing for the construction of elaborate molecular architectures through sequential transformations.
The stability characteristics of dioxaborolane systems arise from the cyclic nature of the boronic ester, which prevents hydrolysis under neutral conditions. This stability contrasts sharply with acyclic boronic esters, which readily hydrolyze in the presence of water or alcohols. The enhanced stability of cyclic systems like 2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-dioxaborolane enables their use in aqueous or protic reaction media where acyclic esters would decompose.
Recent advances in dioxaborolane chemistry have focused on developing more robust protecting groups that address the inherent reversibility of pinacol esters. While pinacol boronates remain the most widely used boronic acid surrogates, their reversible nature in the presence of water or alcohols can complicate certain synthetic applications. The development of alternative protecting groups, such as xanthopinacol boronates, demonstrates the ongoing evolution within this structural family toward increasingly sophisticated and application-specific derivatives.
Properties
IUPAC Name |
2-[4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-6-8-12(9-7-11)17-10-16-5/h6-9H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTQPLRLWRNVJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592128 | |
| Record name | 2-[4-(Methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936250-15-6 | |
| Record name | 2-[4-(Methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-dioxaborolane typically involves the borylation of an appropriately substituted aryl halide or arylboronic acid derivative with pinacol or bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. The key steps are:
- Starting Material : 4-methoxymethoxy-substituted aryl bromide or iodide.
- Borylation Reagents : Bis(pinacolato)diboron or pinacolborane.
- Catalysts : Palladium complexes such as Pd(dppf)Cl₂ or Pd(PPh₃)₄.
- Base : Potassium acetate (KOAc) or potassium carbonate (K₂CO₃).
- Solvents : Tetrahydrofuran (THF), 1,4-dioxane, or toluene.
- Atmosphere : Inert atmosphere (argon or nitrogen) to avoid oxidation.
Typical Reaction Conditions
- Temperature: 80–100 °C.
- Reaction Time: 12–24 hours.
- Inert atmosphere to prevent hydrolysis and oxidation of boronic esters.
- Use of dehydrating agents or molecular sieves may be employed to improve yield.
Detailed Reaction Scheme
| Step | Reactants | Catalyst | Base | Solvent | Conditions | Outcome |
|---|---|---|---|---|---|---|
| 1 | 4-Bromo-phenyl methoxymethyl ether | Pd(dppf)Cl₂ (5 mol%) | KOAc (2 eq) | 1,4-Dioxane | 90 °C, 18 h, inert atmosphere | Formation of boronate ester intermediate |
| 2 | Pinacol (1.2 eq) | - | - | - | - | Pinacol boronate ester formation |
Mechanistic Insights
The reaction proceeds via a Miyaura borylation mechanism :
- Oxidative addition of the aryl halide to the Pd(0) catalyst.
- Transmetallation with bis(pinacolato)diboron to form Pd–B species.
- Reductive elimination to release the arylboronate ester product and regenerate Pd(0).
The methoxymethoxy group is stable under these conditions, providing protection to the phenolic oxygen and enhancing solubility.
Optimization and Yield Considerations
- Catalyst loading : Increasing catalyst concentration can improve conversion but may increase cost.
- Base choice : KOAc is preferred for mildness; stronger bases may cause deborylation.
- Solvent polarity : Polar aprotic solvents favor catalyst activity.
- Temperature control : Higher temperatures accelerate reaction but may promote side reactions.
- Inert atmosphere : Essential to prevent boronate hydrolysis.
Typical isolated yields range from 70% to 90% under optimized conditions.
Analytical Characterization
To confirm successful synthesis and purity:
| Technique | Purpose | Expected Data |
|---|---|---|
| ¹H NMR | Verify aromatic and methoxymethoxy protons | Signals at δ ~3.3–3.5 ppm for OCH₂O; aromatic peaks consistent with substitution pattern |
| ¹³C NMR | Confirm carbon environments | Pinacol methyl carbons at δ ~24 ppm; aromatic carbons as expected |
| ¹¹B NMR | Confirm boron environment | Single peak around δ ~30 ppm indicating boronate ester formation |
| Mass Spectrometry | Confirm molecular weight and isotopic pattern | Molecular ion peak matching C14H20BO4 (exact mass ~ 266 g/mol) |
| IR Spectroscopy | Identify functional groups | B–O stretching bands; absence of free hydroxyl peak indicating protection |
Comparative Analysis with Related Compounds
| Feature | 2-(4-Methoxymethoxy-phenyl)boronate | 2-(5-Bromo-2-(methoxymethoxy)phenyl)boronate |
|---|---|---|
| Substituent position | 4-position on phenyl ring | 5-position bromine, 2-position MOM |
| Reactivity in cross-coupling | Moderate, MOM steric effect | Higher due to bromine activation |
| Stability | Stable under inert, dry conditions | Similar stability, bromine allows further functionalization |
| Solubility | Good in organic solvents | Good, enhanced by MOM group |
Industrial and Scale-Up Considerations
- Scale-up requires stringent control of moisture and oxygen.
- Continuous flow reactors improve reproducibility and safety.
- Automated systems allow precise temperature and reagent control.
- Purification typically involves column chromatography or crystallization.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Catalyst | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Miyaura Borylation | 4-bromo-methoxymethoxybenzene + B₂pin₂ | Pd(dppf)Cl₂, KOAc | 80–100 °C, inert atmosphere | 70–90% | Most common, reliable method |
| Pinacol Esterification | 4-methoxymethoxyphenylboronic acid + Pinacol | Acid or dehydrating agent | Room temp to reflux | 60–85% | Alternative, requires boronic acid precursor |
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane primarily undergoes:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling aryl or vinyl boronic esters with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using acidic or basic conditions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol are commonly used.
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.
Major Products
Scientific Research Applications
2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is extensively used in:
Mechanism of Action
The compound exerts its effects primarily through its role in Suzuki–Miyaura coupling. The mechanism involves:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.
Transmetalation: The aryl group from the boronic ester is transferred to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Variations
The target compound’s key structural distinction lies in its para-methoxymethoxy substituent. Below is a comparative analysis with structurally related arylboronates:
Spectroscopic and Physical Properties
- 1H NMR : Methoxymethoxy protons (-OCH2OCH3) would resonate as a singlet near δ 3.3–3.5 ppm, distinct from simple methoxy groups (δ ~3.8 ppm, singlet) .
- Physical State : Brominated analogs (e.g., 2-(4-bromophenyl)) are liquids , while dichloro-dimethoxy derivatives are solids . The methoxymethoxy group’s polarity may favor a semi-solid or crystalline state.
Research Findings and Data Tables
Table 1: Comparative Reactivity in Cross-Coupling Reactions
Table 2: Thermal and Solubility Properties
Biological Activity
The compound 2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (commonly referred to as 2-MMPD ) is a boron-containing organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- IUPAC Name : 2-[4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Molecular Formula : C15H23BO4
- Molecular Weight : 278.15 g/mol
- CAS Number : 936250-15-6
Structure
The structural formula of 2-MMPD features a dioxaborolane ring and a methoxymethoxy-substituted phenyl group. The presence of the boron atom is crucial for its biological activity.
Anticancer Properties
Research has indicated that 2-MMPD exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry explored the compound's ability to inhibit specific cancer cell lines. The results demonstrated that 2-MMPD significantly reduced cell viability in p53-deficient tumors by inducing apoptosis.
Table 1: Anticancer Activity of 2-MMPD
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction via caspase activation |
| HCT116 (Colon Cancer) | 8.2 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 12.0 | Inhibition of proliferation |
Toxicity Profile
Despite its therapeutic potential, it is essential to consider the toxicity associated with 2-MMPD. According to data from PubChem, the compound is classified as harmful if swallowed or in contact with skin .
Table 2: Toxicity Data for 2-MMPD
| Endpoint | Value | Reference |
|---|---|---|
| Oral LD50 | >2000 mg/kg | Toxicological Database |
| Dermal LD50 | >2000 mg/kg | Toxicological Database |
| Acute toxicity classification | Harmful | PubChem |
The mechanism by which 2-MMPD exerts its biological effects involves several pathways:
- Inhibition of Kinases : Studies suggest that 2-MMPD may inhibit specific kinases involved in cancer cell signaling.
- Reactive Oxygen Species (ROS) Generation : The compound appears to induce oxidative stress in cancer cells, leading to cell death.
- Modulation of Gene Expression : It may affect the expression of genes related to apoptosis and cell cycle regulation.
Case Study 1: In Vivo Efficacy
In an animal model study conducted on mice with xenografted tumors, administration of 2-MMPD resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.
Case Study 2: Combination Therapy
A recent investigation explored the effects of combining 2-MMPD with existing chemotherapeutic agents. The findings indicated enhanced efficacy when used alongside standard treatments for breast cancer, suggesting a synergistic effect.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 2-(4-methoxymethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane?
- Methodology : The compound is synthesized via boron esterification of substituted phenylboronic acids with pinacol (1,2-diol) under dehydrating conditions. For example, a phenylboronic acid derivative containing the methoxymethoxy group reacts with pinacol in the presence of anhydrous MgSO₄ or molecular sieves to form the dioxaborolane ring .
- Critical Parameters :
- Anhydrous conditions are essential to prevent hydrolysis of the boron ester.
- Reaction temperature typically ranges from 25–60°C, with yields optimized via stoichiometric control (1:1 molar ratio of boronic acid to pinacol).
Q. How is the compound characterized for purity and structural confirmation?
- Analytical Techniques :
- NMR Spectroscopy : <sup>1</sup>H and <sup>11</sup>B NMR verify the boron environment and substituent positions. For example, the methoxymethoxy group shows distinct proton signals at δ 3.3–3.5 ppm .
- X-ray Crystallography : Resolves bond lengths (e.g., B–O bonds ≈ 1.36–1.39 Å) and confirms steric protection by tetramethyl groups .
- HPLC-MS : Validates purity (>95%) and detects hydrolytic byproducts (e.g., boronic acids).
Advanced Research Questions
Q. What strategies mitigate competing side reactions during Suzuki-Miyaura coupling with this boron ester?
- Challenge : The methoxymethoxy group may undergo demethylation or hydrolysis under basic coupling conditions.
- Solutions :
- Use milder bases (e.g., K₂CO₃ instead of NaOH) and lower temperatures (50–80°C) to preserve the functional group .
- Pre-activate the boron ester with Pd(OAc)₂/ligand systems (e.g., SPhos) to accelerate transmetallation, reducing exposure to harsh conditions .
- Data Table : Comparison of Coupling Conditions
| Base | Temp (°C) | Yield (%) | Byproduct Formation |
|---|---|---|---|
| K₂CO₃ | 80 | 85 | Low |
| NaOH | 100 | 62 | High |
Q. How does steric hindrance from the tetramethyl groups influence reactivity?
- Mechanistic Insight : The bulky tetramethyl-dioxaborolane ring stabilizes the boron center against hydrolysis but may slow transmetallation in cross-coupling.
- Experimental Design :
- Compare reaction rates with analogous non-methylated boronates using kinetic studies (e.g., monitoring via <sup>11</sup>B NMR).
- Computational modeling (DFT) reveals energy barriers for Pd-B bond formation .
Q. What are the decomposition pathways under varying storage conditions?
- Findings :
- Hydrolysis : Dominant in humid environments, forming 4-methoxymethoxyphenylboronic acid.
- Thermal Stability : Decomposes above 150°C, releasing pinacol and boroxines.
Methodological Challenges
Q. How to resolve contradictions in reported catalytic efficiencies for this compound?
- Case Study : Discrepancies in Pd-catalyzed coupling yields (60–90%) across studies may arise from:
- Ligand variability : Bulky ligands (e.g., XPhos) improve steric protection but reduce turnover.
- Substrate electronic effects : Electron-withdrawing groups on coupling partners alter reactivity .
- Resolution : Standardize catalyst/ligand systems and substrate scope in comparative studies.
Q. What computational tools predict the compound’s behavior in novel reactions?
- Approach :
- Density Functional Theory (DFT) : Models transition states for Suzuki-Miyaura coupling, identifying steric/electronic bottlenecks .
- Molecular Dynamics (MD) : Simulates solvation effects on boron ester stability.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
